amine](/img/structure/B15257067.png)
[(5-Cyclobutyl-1,3-oxazol-2-yl)methyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Cyclobutyl-1,3-oxazol-2-yl)methylamine is a chemical compound with the molecular formula C9H14N2O It features a cyclobutyl group attached to an oxazole ring, which is further connected to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclobutyl-1,3-oxazol-2-yl)methylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with glyoxal in the presence of a base to form the oxazole ring. The resulting intermediate is then treated with methylamine to yield the final product .
Industrial Production Methods
Industrial production of (5-Cyclobutyl-1,3-oxazol-2-yl)methylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(5-Cyclobutyl-1,3-oxazol-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
(5-Cyclobutyl-1,3-oxazol-2-yl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Cyclobutyl-1,3-oxazol-2-yl)methylamine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The cyclobutyl group may enhance binding affinity, while the methylamine group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
1-(5-Cyclobutyl-1,3-oxazol-2-yl)-3-(2’-trifluoromethyl)phenylthiourea: Known for its antimycobacterial activity.
3-Cyclobutyl-1,2,4-oxadiazol-5-amine: Acts as a ligand, chelator, and catalyst in various biochemical processes.
Uniqueness
(5-Cyclobutyl-1,3-oxazol-2-yl)methylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in different fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(5-cyclobutyl-1,3-oxazol-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H14N2O/c1-10-6-9-11-5-8(12-9)7-3-2-4-7/h5,7,10H,2-4,6H2,1H3 |
InChI Key |
CRYNGQJBWZZMKG-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC=C(O1)C2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridin-3-yl]methanol](/img/structure/B15256995.png)
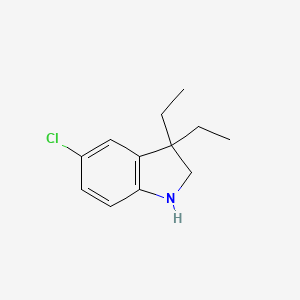
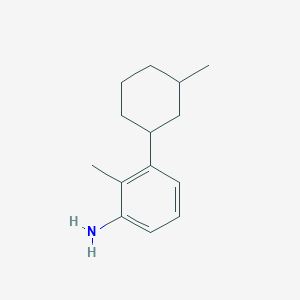

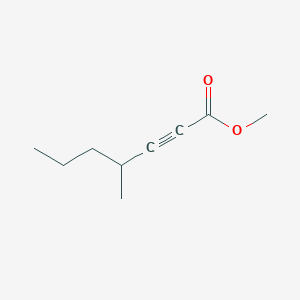

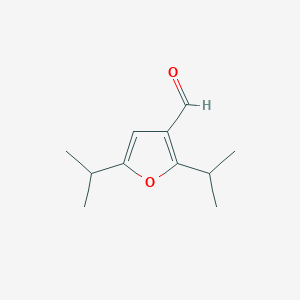



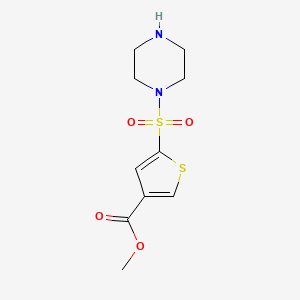

![3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine](/img/structure/B15257061.png)

